DICYCLOPENTYLAMINE HYDROCHLORIDE
Overview
Description
DICYCLOPENTYLAMINE HYDROCHLORIDE is a chemical compound with
Mechanism of Action
Target of Action
Dicyclopentyl-amine hydrochloride primarily targets the muscarinic M1, M3, and M2 receptors . These receptors play a crucial role in the functioning of the smooth muscles, secretory glands, and the central nervous system .
Mode of Action
Dicyclopentyl-amine hydrochloride achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . This results in direct action on the smooth muscle, leading to decreased strength of contractions seen in spasms of the ileum .
Biochemical Pathways
It is known that the compound’s antimuscarinic activity and its antagonism of bradykinin and histamine can influence various biochemical pathways . These pathways may be related to cell growth, differentiation, gene expression, and signal transduction .
Pharmacokinetics
Dicyclopentyl-amine hydrochloride is rapidly and well absorbed when administered orally . The drug’s distribution volume is approximately 3.65 L/kg . It undergoes extensive metabolism and is excreted in the urine (80%, small amounts as unchanged drug) and feces (8%) .
Result of Action
The primary result of Dicyclopentyl-amine hydrochloride’s action is the relaxation of the smooth muscles of the intestines . This is achieved through the compound’s antimuscarinic activity and its antagonism of bradykinin and histamine . The compound’s action results in decreased strength of contractions seen in spasms of the ileum .
Properties
IUPAC Name |
N-cyclopentylcyclopentanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-6-9(5-1)11-10-7-3-4-8-10;/h9-11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQRMKOKTRIKEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590464 | |
Record name | N-Cyclopentylcyclopentanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69053-83-4 | |
Record name | N-Cyclopentylcyclopentanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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